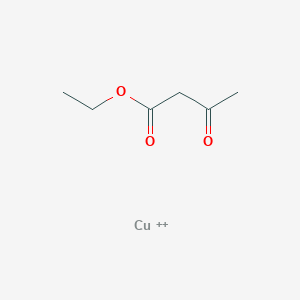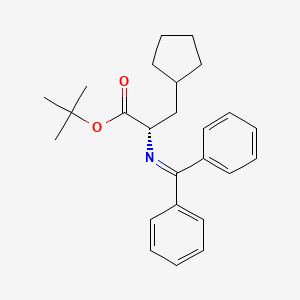
tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate is a complex organic compound that features a tert-butyl ester group, a benzhydrylideneamino group, and a cyclopentylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often require refluxing the mixture in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of specific functional groups, leading to changes in biological activity or chemical reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (2S)-2-(benzhydrylamino)-3-cyclopentylpropanoate
- tert-butyl (2S)-2-(benzylideneamino)-3-cyclopentylpropanoate
Uniqueness
Tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate is unique due to the presence of the benzhydrylideneamino group, which imparts distinct reactivity and potential biological activity compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C25H31NO2 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate |
InChI |
InChI=1S/C25H31NO2/c1-25(2,3)28-24(27)22(18-19-12-10-11-13-19)26-23(20-14-6-4-7-15-20)21-16-8-5-9-17-21/h4-9,14-17,19,22H,10-13,18H2,1-3H3/t22-/m0/s1 |
Clé InChI |
NVYBLTQIIFKWQA-QFIPXVFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC1CCCC1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1CCCC1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
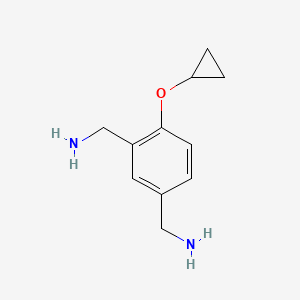
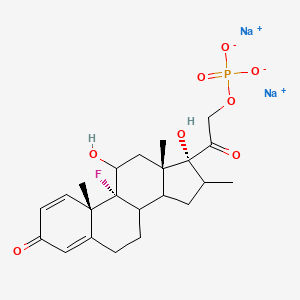
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)
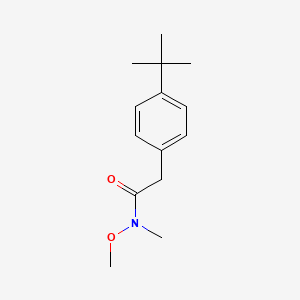
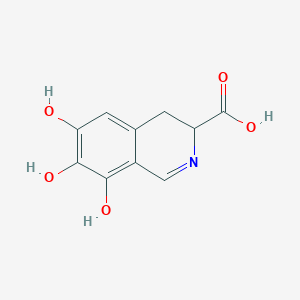
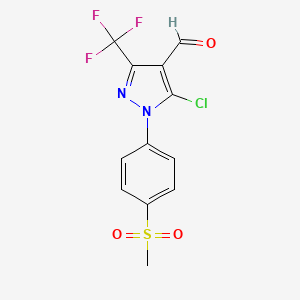
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)

![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)
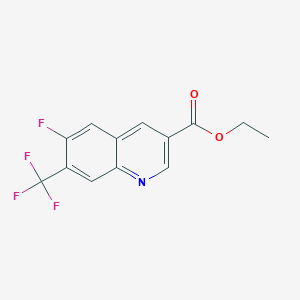
![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)
